molecular formula C9H8INS B13672645 6-Iodo-2,5-dimethylbenzo[d]thiazole

6-Iodo-2,5-dimethylbenzo[d]thiazole

Cat. No.: B13672645
M. Wt: 289.14 g/mol
InChI Key: AHDCYAZUUMESLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,5-dimethylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with iodine and methyl groups. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules . The presence of iodine and methyl groups in this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 6-Iodo-2,5-dimethylbenzo[d]thiazole typically involves the iodination of 2,5-dimethylbenzo[d]thiazole. One common method is the electrophilic substitution reaction where iodine is introduced into the thiazole ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Iodo-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

Scientific Research Applications

6-Iodo-2,5-dimethylbenzo[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2,5-dimethylbenzo[d]thiazole largely depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

6-Iodo-2,5-dimethylbenzo[d]thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly alter its chemical and biological behavior compared to its analogs.

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

6-iodo-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3

InChI Key

AHDCYAZUUMESLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)SC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.